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molecular formula C11H8N2O2S B8528863 4-formyl-N-(2-thiazolyl)benzamide

4-formyl-N-(2-thiazolyl)benzamide

Cat. No. B8528863
M. Wt: 232.26 g/mol
InChI Key: ZEHWRYDIFIJIKP-UHFFFAOYSA-N
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Patent
US06653330B2

Procedure details

In the same manner as that described in Example 2(1), a reaction was carried out using commercially available 2-aminothiazole (333 mg, 3.3 mmol), N,N-diisopropylethylamine (1.21 ml, 7.0 mmol), 4-formylbenzoyl chloride (468 mg, 2.8 mmol) and 4-(dimethylamino)pyridine (a catalytic amount) and the reaction mixture was treated according to a similar procedure to that described in Example 2(1) to afford 4-formyl-N-(2-thiazolyl)benzamide (355 mg, yield 55%) as a pale yellow solid which was recrystallized from ethyl acetate-hexane to give pale yellow powdery crystals.
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.C(N(CC)C(C)C)(C)C.[CH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1)=[O:17]>CN(C)C1C=CN=CC=1>[CH:16]([C:18]1[CH:26]=[CH:25][C:21]([C:22]([NH:1][C:2]2[S:3][CH:4]=[CH:5][N:6]=2)=[O:23])=[CH:20][CH:19]=1)=[O:17]

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Two
Name
Quantity
1.21 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
468 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)NC=2SC=CN2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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